molecular formula C23H24N4OS B505680 5,5,13-trimethyl-N-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

5,5,13-trimethyl-N-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

Cat. No.: B505680
M. Wt: 404.5g/mol
InChI Key: MEMDBMHUCAUIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyrano, pyrido, thieno, and pyrimidine systems. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

The synthesis of 2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine can involve several steps, typically starting with the construction of the core heterocyclic systems. One common method involves the Dimroth rearrangement, which is a type of isomerization that involves the relocation of heteroatoms within the rings of condensed systems . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . Industrial production methods would likely involve optimizing these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential use as a therapeutic agent due to its unique structure and possible biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine include other fused heterocyclic systems such as:

The uniqueness of 2,8,8-trimethyl-N-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine lies in its specific combination of fused rings and functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H24N4OS

Molecular Weight

404.5g/mol

IUPAC Name

5,5,13-trimethyl-N-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

InChI

InChI=1S/C23H24N4OS/c1-14-25-19-17-11-16-13-28-23(2,3)12-18(16)27-22(17)29-20(19)21(26-14)24-10-9-15-7-5-4-6-8-15/h4-8,11H,9-10,12-13H2,1-3H3,(H,24,25,26)

InChI Key

MEMDBMHUCAUIGH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)NCCC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C

Canonical SMILES

CC1=NC2=C(C(=N1)NCCC3=CC=CC=C3)SC4=C2C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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